molecular formula C17H19FN4O4 B563884 Marbofloxacin-d8 CAS No. 1185053-37-5

Marbofloxacin-d8

Cat. No.: B563884
CAS No.: 1185053-37-5
M. Wt: 370.41
InChI Key: BPFYOAJNDMUVBL-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marbofloxacin-d8 is a deuterium-labeled stable isotope of the third-generation fluoroquinolone, Marbofloxacin. It serves as an internal standard for accurate quantification in bioanalytical methods development, validation, and Quality Control (QC) during drug synthesis and formulation, ensuring regulatory compliance and traceability. This compound is the deuterium-labeled analog of Marbofloxacin, a broad-spectrum, orally active antimicrobial agent. Its primary research application is as a stable isotope-labeled internal standard for the quantitative analysis of Marbofloxacin in various matrices using techniques like LC-MS. This use is critical for analytical method development, method validation (AMV), and ensuring data accuracy in pharmacokinetic and metabolic studies. The mechanism of action for the parent compound, Marbofloxacin, involves the inhibition of two bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to the ATP-binding site of these enzymes, Marbofloxacin causes the accumulation of double-stranded DNA breaks and abnormal DNA structures, leading to the inhibition of bacterial growth and reproduction. As a deuterated analog, this compound is particularly valuable in research investigating infections caused by Gram-positive and Gram-negative bacteria and Mycoplasma. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1185053-37-5

Molecular Formula

C17H19FN4O4

Molecular Weight

370.41

InChI

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2

InChI Key

BPFYOAJNDMUVBL-SQUIKQQTSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F

Synonyms

9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid;  Marbocyl-d8;  Zeniquin-d8; 

Origin of Product

United States

Synthesis and Characterization of Marbofloxacin D8

Methodologies for Deuterium (B1214612) Incorporation in Quinolone Structures

The introduction of deuterium atoms into organic molecules, particularly pharmaceutical compounds, is achieved through various specialized synthetic methodologies. For quinolone structures, including the marbofloxacin (B1676072) scaffold, several approaches can be employed to achieve site-specific or general deuteration.

A common strategy involves hydrogen-deuterium exchange reactions . This method leverages the exchangeable nature of certain hydrogen atoms within a molecule for deuterium atoms when exposed to a deuterium source under appropriate conditions. Deuterated acetic acid (CH₃COOD) has been successfully utilized for the deuteration of quinolone derivatives, often requiring elevated temperatures (e.g., 80 °C) and extended reaction times, sometimes involving repeated cycles to achieve high deuterium incorporation nih.gov. The presence of acidic protons, such as those in carboxylic acid groups or certain ring positions, can facilitate this exchange.

Furthermore, acid-catalyzed deuteration is a known method for introducing deuterium into specific sites, particularly methyl groups attached to the quinolone core nih.gov. This process typically involves treating the substrate with a strong acid in a deuterated solvent.

More generally, deuterium oxide (D₂O) can serve as a solvent and deuterium source for hydrogen-deuterium exchange, particularly for labile hydrogen atoms like those on hydroxyl or amine groups resolvemass.ca. While less specific for carbon-bound deuterium, it can be a starting point for certain labeling strategies.

For Marbofloxacin-d8, the formal nomenclature indicates that the deuterium atoms are incorporated into the 4-methyl-1-piperazinyl moiety caymanchem.com. This suggests that either a precursor with a deuterated methyl group on the piperazine (B1678402) ring is synthesized, or the parent marbofloxacin molecule undergoes deuteration specifically at this position, likely through exchange reactions targeting the methyl group or the piperazine ring itself.

Precursor Chemistry and Synthetic Pathways for this compound

The synthesis of this compound typically builds upon established routes for synthesizing the marbofloxacin core structure, with the crucial addition of deuterium at specific locations. While detailed synthetic pathways for this compound are proprietary to manufacturers, general principles of fluoroquinolone synthesis and deuterium labeling can be inferred.

The general synthesis of 4-quinolone derivatives often involves the cyclization of appropriately substituted aniline (B41778) derivatives with β-keto esters or related precursors uni-plovdiv.bgmdpi.com. The introduction of the fluorine atom at the C-6 position and the piperazine ring at C-7 are characteristic features of marbofloxacin and are incorporated through specific synthetic steps.

For this compound, the key challenge is the precise incorporation of deuterium. Given that the deuteration is located in the "4-methyl-1-piperazinyl" group caymanchem.com, the synthesis likely involves either:

Synthesis using a deuterated precursor: This would entail preparing a deuterated version of the 4-methylpiperazine moiety or a precursor that ultimately forms this group with deuterium incorporated. For instance, a deuterated methylating agent could be used to introduce the methyl group onto a piperazine precursor, or a pre-deuterated piperazine derivative could be synthesized and then attached to the quinolone core.

Post-synthesis deuteration: The parent marbofloxacin molecule could be synthesized first, followed by a targeted deuteration reaction. As mentioned in section 2.1, acid-catalyzed exchange reactions, potentially using deuterated acetic acid or other deuterated reagents, could be employed to label the methyl group of the piperazine ring.

Spectroscopic and Chromatographic Methods for this compound Characterization

The characterization of this compound is paramount to confirm its identity, purity, and, critically, its isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the structure of this compound and unequivocally identifying the positions of deuterium incorporation nih.govimreblank.ch. The absence or significant reduction in the signal intensity of specific proton signals that correspond to the deuterated positions, and the appearance of deuterium-specific signals (e.g., in ²H NMR), provide direct evidence of successful deuteration. NMR is also used to assess chemical purity.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatographic separation techniques (LC-MS, GC-MS), is crucial for determining the molecular weight and confirming the isotopic enrichment of this compound veeprho.comveeprho.comimreblank.ch. High-resolution mass spectrometry can accurately measure the mass-to-charge ratio, allowing for the determination of the exact mass and the distribution of deuterium atoms (e.g., d1 to d8 labeling).

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a standard technique for assessing the purity of this compound and for its quantification globalresearchonline.netresearchgate.net. Methods often employ UV-Vis detection (e.g., HPLC-DAD) or fluorescence detection (LC-FLD), leveraging the inherent fluorescence properties of fluoroquinolones nih.govnih.gov. These methods are validated for linearity, accuracy, sensitivity, and reproducibility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the sensitive and selective detection and quantification of this compound, especially when used as an internal standard. It provides both separation and highly specific detection based on mass-to-charge ratio and fragmentation patterns, allowing for precise measurements even in complex matrices nih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID): GC-MS and GC-FID can also be employed for the characterization and assessment of chemical and isotopic purity, particularly for volatile derivatives or related compounds imreblank.ch.

The purity of this compound is typically reported as ≥99% for the deuterated forms (d₁-d₈) caymanchem.com, underscoring the importance of these analytical techniques in verifying the quality of the synthesized material.

Analytical TechniquePurpose in Characterization of this compoundKey Information Obtained
NMR Spectroscopy Structural elucidation; Confirmation of deuterium incorporation site and extent.¹H NMR: Signal reduction/absence at deuterated sites; ¹³C NMR: Carbon-deuterium coupling.
Mass Spectrometry Molecular weight determination; Isotopic enrichment confirmation.Exact mass, isotopic distribution (d₁-d₈), fragmentation patterns.
HPLC (UV/FLD) Chemical purity assessment; Quantification.Retention time, peak purity, assay value.
LC-MS/MS Highly sensitive and selective quantification; Confirmation of identity and purity.Mass-to-charge ratio, fragmentation, retention time, isotopic ratio.
GC-MS/GC-FID Assessment of chemical and isotopic purity (if applicable).Volatility, mass spectrum, retention time.

Compound List:

Marbofloxacin

this compound

Advanced Analytical Applications of Marbofloxacin D8 As an Internal Standard

Role of Marbofloxacin-d8 in Quality Control and Regulatory Compliance for Analytical Methods

The accurate and reliable quantification of pharmaceutical compounds is paramount in drug development, manufacturing, and post-market surveillance. This compound, a stable isotope-labeled analog of Marbofloxacin (B1676072), plays a critical role in achieving these objectives by serving as an internal standard (IS) in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application directly impacts the quality control (QC) of analytical procedures and ensures compliance with stringent regulatory guidelines.

Enhancing Method Reliability and Accuracy through Isotopic Labeling

Quantitative bioanalysis relies heavily on internal standards to compensate for variations that can occur during sample preparation, injection, ionization, and detection clearsynth.comscispace.com. This compound, by virtue of its isotopic labeling with deuterium (B1214612), exhibits nearly identical chemical and physical properties to Marbofloxacin. This similarity ensures that this compound behaves comparably to the analyte throughout the analytical process. Crucially, it helps to correct for matrix effects, which are significant sources of variability in complex biological matrices like plasma or tissue clearsynth.comkcasbio.com. Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification if not properly managed. By co-eluting with Marbofloxacin and undergoing similar ionization processes, this compound normalizes these variations, thereby improving the accuracy and precision of the assay clearsynth.comkcasbio.com. Studies developing LC-MS/MS methods for Marbofloxacin have reported excellent linearity (R² > 0.999) and robust precision and accuracy, indicative of the benefits derived from using an appropriate internal standard nih.govlongdom.orgglobalresearchonline.netresearchgate.net.

Ensuring Quality Control in Routine Analysis

In quality control laboratories, the consistent performance of analytical methods is essential for batch release and product monitoring. This compound contributes to this by ensuring that the method remains reliable over time and across different analytical runs. When used in routine analysis, the internal standard helps to identify and correct for day-to-day variations in instrument sensitivity or sample handling. The use of this compound facilitates the maintenance of tight control over assay parameters such as accuracy and precision. For instance, methods employing such standards typically achieve intra-day and inter-day precision values well below 10%, often within 2-5% nih.govlongdom.orgglobalresearchonline.netresearchgate.netfrontiersin.org. This high degree of precision is vital for QC, as it demonstrates the method's ability to consistently produce reproducible results, a cornerstone of good laboratory practice.

Facilitating Regulatory Compliance and Data Integrity

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods used in drug development kcasbio.comnih.gov. Stable isotope-labeled internal standards (SIL-IS) like this compound are highly recommended, and often preferred, by regulatory bodies for bioanalytical method validation kcasbio.comnih.gov. The EMA, for example, has rejected studies that did not use appropriate internal standards, emphasizing the need for SIL-IS when available kcasbio.com. The use of this compound aligns with guidelines that require methods to be selective, linear, accurate, precise, and robust longdom.orgglobalresearchonline.netfrontiersin.org. Furthermore, it supports data integrity by ensuring that results are traceable and reliable, which is critical for submissions such as Abbreviated New Drug Applications (ANDAs) clearsynth.com. The FDA also expects laboratories to develop robust and reliable methods incorporating SIL-IS when available and has issued citations (483s) for inadequate tracking of internal standard responses, underscoring the importance of using well-characterized standards like this compound kcasbio.com.

The following table summarizes typical validation parameters achieved in analytical methods for Marbofloxacin, where the use of a deuterated internal standard like this compound is implied or essential for meeting these performance criteria:

Validation ParameterTypical Reported Values (Marbofloxacin Methods)Source(s)
Linearity (R²) ≥ 0.999 nih.govlongdom.orgglobalresearchonline.netresearchgate.net
Accuracy (% Bias) 89.1% - 112.4% frontiersin.org
Intra-day Precision (%RSD) < 10% (often < 5%) nih.govlongdom.orgglobalresearchonline.netresearchgate.netfrontiersin.org
Inter-day Precision (%RSD) < 10% (often < 7%) nih.govlongdom.orgglobalresearchonline.netresearchgate.netfrontiersin.org
Recovery (%) 74.91% - 102.0% nih.govlongdom.orgglobalresearchonline.netresearchgate.net
LOD 0.001 - 1.000 ng/mL nih.govlongdom.org
LOQ 0.333 - 5.000 ng/mL nih.govlongdom.org

These data illustrate the high level of analytical performance that can be achieved, which is directly attributable to the use of appropriate internal standards like this compound. This performance is fundamental for meeting regulatory requirements and ensuring the quality and safety of pharmaceutical products.

Compound List:

Marbofloxacin

this compound

Pharmacokinetic Research Paradigms Utilizing Marbofloxacin D8

Application of Marbofloxacin-d8 in Non-Compartmental Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is a common method used to determine key pharmacokinetic parameters directly from plasma concentration-time data, without making assumptions about the underlying physiological model. ecronicon.netpreprints.orgresearchgate.net The accuracy of NCA is heavily dependent on the quality of the bioanalytical data. This compound plays a pivotal role as an internal standard in the quantitative analysis of marbofloxacin (B1676072) in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). splendidlab.comresearchgate.net

Influence of Deuterium (B1214612) Substitution on the Pharmacokinetic Profile of Fluoroquinolones

The replacement of hydrogen with deuterium can have a direct impact on a drug's pharmacokinetic profile, a phenomenon primarily attributed to the kinetic isotope effect (KIE). wikipedia.org The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Because the cleavage of a C-H bond is often a rate-limiting step in drug metabolism, particularly in reactions mediated by cytochrome P450 (CYP450) enzymes, substituting deuterium at a metabolically vulnerable site can significantly slow down the rate of metabolism. bioscientia.deacs.org

This deliberate modification, known as deuteration, can lead to several potential advantages:

Increased Half-Life: By reducing the rate of metabolic clearance, the drug remains in the body for a longer period, extending its elimination half-life. wikipedia.orginformaticsjournals.co.in

Enhanced Bioavailability: Slower first-pass metabolism can result in a greater proportion of the administered dose reaching systemic circulation, thereby increasing bioavailability. researchgate.net

Improved Safety Profile: Deuteration can sometimes redirect metabolic pathways away from the formation of toxic metabolites, potentially improving the drug's safety and tolerability. researchgate.net

While the pharmacodynamics—the drug's effect on its biological target—are typically identical between deuterated and non-deuterated analogues, the altered pharmacokinetics can have significant clinical implications. bioscientia.de For fluoroquinolones, which undergo oxidative metabolism, this "deuterium switch" is a recognized strategy to optimize pharmacokinetic properties. informaticsjournals.co.inresearchgate.net The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 underscored the therapeutic potential of this approach, which has since been explored for numerous other compounds. wikipedia.orgresearchgate.net

Methodological Approaches for Investigating Marbofloxacin Disposition Across Animal Models

This compound is instrumental in studies designed to understand how marbofloxacin is distributed and eliminated in various animal species. These disposition studies are vital for establishing effective and safe use in veterinary medicine.

Analysis of Systemic Exposure and Distribution Parameters

Pharmacokinetic studies in a wide range of animal species—including pigs, goats, dogs, chickens, and camels—have characterized the systemic exposure and distribution of marbofloxacin. researchgate.netfrontiersin.orgmdpi.comcamelsandcamelids.comugr.es In these studies, blood samples are collected at various time points after drug administration, and the concentration of marbofloxacin is precisely measured, often using this compound as an internal standard. From this data, key parameters are calculated via non-compartmental analysis.

Marbofloxacin generally exhibits a large volume of distribution (Vd), indicating extensive penetration into tissues, and a relatively long elimination half-life, which supports its clinical efficacy. europa.euresearchgate.net For example, studies have shown that concentrations in tissues like the lung, liver, and kidney can be higher than those in plasma. europa.eu The bioavailability of marbofloxacin is also typically high across species. europa.euresearchgate.net

Table 1: Selected Pharmacokinetic Parameters of Marbofloxacin in Various Animal Species This table is interactive. Use the search bar to filter by species or administration route.

SpeciesRoute of AdministrationCmax (µg/mL)Tmax (h)t½ (h)Vd (L/kg)Bioavailability (F%)Reference
PigsOral0.55-30.67-- frontiersin.org
PigsIntramuscular6.30---91.5% nih.gov
GoatsSubcutaneous1.771.255.74-- ugr.es
DogsIntravenous--12.41.9- avma.org
DogsOral--10.7-- ecronicon.net
ChickensOral2.191.686.032.6488.1% researchgate.net
GeeseIntramuscular (thigh)1.201.006.945.24- nih.gov
CamelsIntramuscular39.801.1611.97-87.2% camelsandcamelids.com
Sea TurtlesOral11.6615.00--- nih.gov

Methodologies for Quantifying Marbofloxacin and its Metabolites in Tissues

Accurately measuring drug concentrations in specific tissues is critical for understanding its distribution to the site of infection and for residue analysis in food-producing animals. Methodologies for quantifying marbofloxacin and its metabolites rely heavily on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors, and more advanced LC-MS/MS techniques. europa.euresearchgate.netresearchgate.net

The process typically involves:

Sample Collection and Homogenization: Tissue samples (e.g., liver, kidney, muscle) are collected and homogenized to create a uniform consistency. researchgate.net

Extraction: The drug is extracted from the tissue homogenate, often using a liquid-liquid or solid-phase extraction technique. researchgate.net During this step, a known quantity of this compound is added as the internal standard to track and correct for any loss of the analyte during sample preparation. diva-portal.orgnih.gov

Chromatographic Separation: The extract is injected into an HPLC system, which separates marbofloxacin from other matrix components. researchgate.net

Detection and Quantification: The separated components are detected by MS/MS. The mass spectrometer is set to monitor specific mass-to-charge transitions for both marbofloxacin and this compound. The ratio of their peak areas is used to calculate the concentration of marbofloxacin in the original tissue sample with high precision. diva-portal.org

These robust analytical methods, enabled by the use of deuterated internal standards, allow for the determination of drug distribution patterns and depletion times in edible tissues, ensuring food safety. europa.eucabidigitallibrary.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Strategies Enabled by Deuterated Tracers

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates PK data (what the body does to the drug) with PD data (what the drug does to the body) to predict the therapeutic efficacy of a drug. frontiersin.orgmdpi.com For antibiotics like marbofloxacin, the goal is to establish a relationship between drug exposure and its antibacterial effect. d-nb.info The accuracy of these models is fundamentally dependent on the quality of the underlying PK data.

Deuterated tracers like this compound are crucial for generating the high-fidelity concentration-time profiles needed for robust PK/PD modeling. veedalifesciences.comtandfonline.comfrontiersin.org By ensuring precise measurement of drug concentrations in plasma, serum, or at the site of infection (e.g., tissue cage fluid), these tracers provide a solid foundation for the model. nih.gov

The resulting PK data is then integrated with PD parameters, most notably the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Key PK/PD indices for fluoroquinolones that predict clinical efficacy are:

AUC24h/MIC: The ratio of the 24-hour Area Under the Curve to the MIC.

Cmax/MIC: The ratio of the peak plasma concentration to the MIC.

Studies have established target values for these indices that correlate with successful clinical outcomes, such as bacterial eradication. nih.govd-nb.info For marbofloxacin, an AUC24h/MIC ratio of approximately 88 to 110 has been associated with a significant reduction in bacterial load for pathogens like Haemophilus parasuis. d-nb.info By using Monte Carlo simulations, PK/PD models can predict the probability of attaining these target indices at various dosage regimens, helping to optimize dosing strategies that maximize efficacy while minimizing the risk of developing antimicrobial resistance. frontiersin.orgfrontiersin.org

Metabolic Fate Elucidation of Marbofloxacin Using Deuterated Analogs

Identification and Characterization of Marbofloxacin (B1676072) Biotransformation Products

Marbofloxacin undergoes limited biotransformation in the body, with the majority of the drug being excreted unchanged. europa.eu However, several metabolites have been identified across various species. The primary metabolic pathways involve modifications to the piperazine (B1678402) ring.

Key identified metabolites of marbofloxacin include:

N-desmethyl-marbofloxacin: This metabolite is formed by the removal of a methyl group from the piperazine ring. It has been detected in poultry and dogs. researchgate.net

N-oxide-marbofloxacin: This is a major metabolite in dogs, formed by the oxidation of the nitrogen atom in the piperazine ring. researchgate.net

Marbofloxacin conjugates: Glucuronide or other conjugates have also been found, although they represent a minor portion of the metabolic products. europa.eu

The identification and quantification of these biotransformation products are typically accomplished using advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). longdom.orgakjournals.com This method allows for the separation of the parent drug from its metabolites and their subsequent detection and structural elucidation based on their mass-to-charge ratios and fragmentation patterns. longdom.org For instance, in one study, the transition of marbofloxacin into product ions at m/z 320.00 and 245.00 was used for its detection. longdom.org

Table 1. Major Identified Biotransformation Products of Marbofloxacin
Metabolite NameMetabolic ReactionSpecies Detected InReference
N-desmethyl-marbofloxacinN-demethylation of the piperazine ringPoultry, Dogs researchgate.net
N-oxide-marbofloxacinN-oxidation of the piperazine ringDogs researchgate.net
Marbofloxacin conjugatesConjugation (e.g., glucuronidation)Various europa.eu

Utilization of Deuterium (B1214612) Labeling for Tracing Metabolic Pathways in Vivo and In Vitro

Deuterium-labeled compounds, such as Marbofloxacin-d8, are powerful tools for elucidating metabolic pathways. medchemexpress.com In these analogs, one or more hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. nih.gov This substitution results in a molecule that is chemically and pharmacologically similar to the parent drug but has a higher mass. veeprho.comveeprho.com

The primary applications of this compound in metabolic studies include:

Internal Standard for Quantification: this compound is frequently used as an internal standard in LC-MS/MS analysis. veeprho.comveeprho.com Since it co-elutes with and has nearly identical ionization efficiency to the unlabeled marbofloxacin, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the drug and its metabolites in biological matrices like plasma, tissues, and urine. veeprho.com

Metabolite Identification: When a mixture of the deuterated and non-deuterated drug is administered, metabolites can be readily identified by searching for characteristic isotopic patterns in the mass spectra. The mass difference between the unlabeled metabolite and its deuterated counterpart confirms the metabolic origin of the new compound.

Flux Analysis: Stable isotope labeling allows for the tracing of the metabolic fate of the drug molecule through various pathways. metsol.comnih.gov By tracking the incorporation of deuterium into different metabolic products over time, researchers can determine the rates and fluxes of these pathways, providing a dynamic view of the drug's metabolism. nih.govcolumbia.edu

The use of deuterium oxide (D2O) or deuterated substrates provides a method for near-universal labeling, enabling the simultaneous investigation of multiple metabolic pathways. metsol.com This "Deuteromics" approach offers a comprehensive understanding of complex metabolic processes with minimal experimental complexity. metsol.com

Comparative Metabolic Studies of Marbofloxacin and its Deuterated Analog

Comparative studies of marbofloxacin and this compound are essential to validate the use of the deuterated analog as a tracer and to understand the potential for a "deuterium kinetic isotope effect" (DKIE). nih.gov The C-D bond is stronger than the C-H bond, which can sometimes lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.govvulcanchem.com

Key findings from comparative metabolic studies include:

Metabolic Pathway Similarity: In general, the metabolic pathways for this compound are expected to be qualitatively identical to those of marbofloxacin. The strategic placement of deuterium atoms, often on the piperazine ring, is designed to minimize any alteration of the metabolic profile. veeprho.com

Validation of Analytical Methods: Comparative studies are crucial for validating bioanalytical methods. They ensure that the deuterated internal standard behaves predictably and does not interfere with the analysis of the native compound. Slight shifts in chromatographic retention time due to the isotope effect can occur and must be accounted for during method development.

Environmental Research Applications of Deuterated Fluoroquinolones

Tracing Veterinary Pharmaceutical Residues in Environmental Compartments

Veterinary pharmaceuticals, including fluoroquinolones like Marbofloxacin (B1676072), are frequently detected in environmental matrices such as soil, surface water, and groundwater. ecologic.eumdpi.comscielo.brnih.gov These residues originate from various sources, including the application of animal manure as fertilizer, wastewater treatment plant (WWTP) effluents, and direct excretion from treated animals. ecologic.eumdpi.comscielo.brnih.gov The accurate tracing and quantification of these residues are essential for monitoring environmental contamination levels and understanding exposure pathways.

Deuterated compounds, such as Marbofloxacin-d8, are invaluable tools in this regard. This compound is a stable isotope-labeled analog of Marbofloxacin, designed to mimic the chemical behavior of the parent compound during sample preparation and analysis. veeprho.com When used as an internal standard in analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound helps to correct for variations in sample recovery, matrix effects, and instrument response. veeprho.comucp.ptmdpi.comdcu.ie This internal standardization significantly enhances the accuracy and precision of quantitative measurements, enabling reliable tracing of Marbofloxacin residues in complex environmental samples like water, soil, and sediment. dcu.iersc.orgmdpi.comresearchgate.netnih.govresearchgate.netwur.nlfssai.gov.infssai.gov.in

Methodologies for Assessing the Environmental Fate of Marbofloxacin and Related Compounds

Assessing the environmental fate of pharmaceuticals involves understanding their persistence, degradation pathways, and movement within ecosystems. Deuterated analogs can be instrumental in these studies by providing a traceable marker for the parent compound.

Fate and Transport in Soil and Aquatic Ecosystems

Once released into the environment, Marbofloxacin and other fluoroquinolones undergo various processes that dictate their fate and transport.

In Soil: Fluoroquinolones exhibit a strong tendency to sorb onto soil and sediment particles due to their chemical properties, interacting with soil colloids, organic matter, and mineral components. scielo.br This sorption is influenced by factors such as soil pH, organic carbon content, and metal oxide presence. scielo.br While sorption can limit their immediate mobility, FQs can still be transported to groundwater and surface waters through processes like surface runoff and leaching. mdpi.comscielo.brnih.gov Fluoroquinolones are often described as "pseudo-persistent" in the environment, as they are not entirely removed by conventional wastewater treatment processes and can persist for extended periods. scielo.br Degradation in soil primarily occurs through aerobic biodegradation, although rates can vary significantly. scielo.br

In Aquatic Ecosystems: In aquatic environments, fluoroquinolones possess moderate water solubility, contributing to their mobility within water bodies. nih.gov Their low volatility means they are unlikely to be lost through evaporation. nih.gov While generally persistent, FQs can undergo abiotic degradation, particularly through photochemical processes when exposed to sunlight. Studies have shown that Marbofloxacin and Enrofloxacin can be completely degraded in aqueous solutions within approximately one hour of exposure to solar light. scielo.brresearchgate.net However, these degradation processes can sometimes yield transformation products that may retain antimicrobial activity, posing ongoing environmental concerns. scielo.brnih.gov

Table 1: Persistence of Related Fluoroquinolones in Soil

CompoundPersistence (Half-life in Soil)Source
Olaquindox6-9 days scielo.brscielo.br
Danofloxacin87-143 days scielo.brscielo.br

Note: this compound is used as a standard and not typically studied for its own environmental persistence in this context. Data for related compounds illustrate the persistence issue.

Persistence and Degradation Studies of Deuterated Fluoroquinolones

While this compound itself is not an environmental contaminant studied for its degradation pathways, its role as a stable isotope-labeled standard is critical in studies investigating the persistence and degradation of Marbofloxacin. By co-introducing this compound with environmental samples, researchers can precisely track the parent compound's behavior. The deuterium (B1214612) labeling ensures that this compound and Marbofloxacin exhibit similar physicochemical properties, allowing for accurate mass spectrometry-based differentiation and quantification. veeprho.com

Studies on the degradation of fluoroquinolones reveal that their persistence varies depending on the specific compound and environmental conditions. For instance, while some quinolones like Olaquindox show relatively short half-lives in soil (6-9 days), others like Danofloxacin are considerably more persistent (87-143 days). scielo.brscielo.br Abiotic degradation, particularly photodegradation, has been identified as a significant pathway for some FQs in aquatic systems, with Marbofloxacin undergoing complete degradation under solar light within an hour. scielo.brresearchgate.net Understanding these degradation rates and pathways is enhanced by the use of deuterated standards that allow for precise monitoring of the parent compound's transformation.

Table 2: Photodegradation of Marbofloxacin in Aqueous Solution

CompoundDegradation TimeConditionsSource
Marbofloxacin~1 hourSolar light scielo.brresearchgate.net
Enrofloxacin~1 hourSolar light scielo.brresearchgate.net

Advanced Analytical Techniques for Environmental Monitoring of Fluoroquinolone Contamination

The accurate detection and quantification of fluoroquinolone contamination in environmental samples rely on advanced analytical methodologies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely employed technique due to its high sensitivity, selectivity, and capability for multi-residue analysis. ucp.ptmdpi.comdcu.iersc.orgmdpi.comresearchgate.netnih.govresearchgate.netwur.nlfssai.gov.infssai.gov.in Other methods, such as Liquid Chromatography with Fluorescence Detection (LC-FD), are also used, often for screening purposes. ucp.pt

The complexity of environmental matrices often leads to matrix effects, such as ion suppression or enhancement, which can significantly compromise the accuracy of quantification. mdpi.comdcu.ie This is where the use of deuterated internal standards like this compound becomes critical. By co-injecting this compound with the sample, analytical instruments can compensate for these matrix-induced variations, leading to more reliable results. veeprho.comucp.ptdcu.ie

Sample preparation, typically involving Solid Phase Extraction (SPE), is a crucial preliminary step to clean up and concentrate analytes from environmental samples before LC-MS/MS analysis. mdpi.comdcu.iemdpi.comnih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net Through optimized SPE protocols and LC-MS/MS analysis, detection limits for fluoroquinolones in water samples can reach the nanogram per liter (ng/L) range, with reported recoveries often exceeding 70%. rsc.orgresearchgate.netnih.govresearchgate.netnih.govnih.gov

Table 3: Analytical Techniques for Fluoroquinolone Environmental Monitoring

TechniquePrimary Application/AdvantageTypical Detection Limits (Water)Key Role of Deuterated StandardsSource
LC-MS/MSHigh sensitivity, specificity, multi-residue analysisng/L to µg/LInternal standard for quantification, mitigating matrix effects ucp.ptmdpi.comdcu.iersc.orgmdpi.comresearchgate.netnih.govresearchgate.netwur.nlfssai.gov.infssai.gov.in
LC-FDScreeningVariesLess common for trace environmental analysis ucp.pt
CE-MSSeparation and detectionVariesUsed for separation; role of deuterium standards not specified rsc.org

Compound List

The following compounds are mentioned in this article:

Marbofloxacin

this compound

Enrofloxacin

Danofloxacin

Olaquindox

Ciprofloxacin

Norfloxacin

Future Perspectives and Emerging Research Avenues for Marbofloxacin D8

Innovations in Stable Isotope Labeling and Analytical Methodologies

The use of stable isotope-labeled compounds like Marbofloxacin-d8 is intrinsically linked to the analytical methods they support. Future progress in this area is expected to focus on enhancing the speed, sustainability, and scope of these methods. Marbofloxacin (B1676072) is a third-generation fluoroquinolone developed exclusively for veterinary use. nih.govwikipedia.org

Current analytical techniques for marbofloxacin quantification, where this compound is essential, predominantly include High-Performance Liquid Chromatography (HPLC) and LC-MS/MS. nih.govnih.gov Innovations are geared towards developing faster and more ecologically sound ("green") analytical methods that reduce the use of toxic organic solvents. nih.gov The development of miniaturized methods and high-throughput screening assays represents a significant future direction.

Furthermore, innovations in the application of stable isotope labeling itself are opening new research possibilities. Techniques such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) have revolutionized quantitative proteomics by allowing for the differentiation between protein populations. nih.gov While SILAC is a metabolic labeling technique, the principles of using isotopic signatures to track biological processes could be adapted. For instance, advanced analytical approaches could use this compound not just for simple quantification but to study the metabolic fate of marbofloxacin in greater detail, tracing its biotransformation pathways within target pathogens or host animals. This could provide deeper insights into drug efficacy and potential resistance mechanisms.

A summary of current and developing analytical methods relevant to this compound is presented below.

Method TypeApplicationFuture Innovation Focus
HPLC / LC-MS/MS Quantification of marbofloxacin in plasma, synovial fluid, food matrices, and pharmaceutical formulations. nih.govnih.govIncreased speed, reduced solvent use (Green Chemistry), miniaturization for high-throughput analysis. nih.gov
Stable Isotope Labeling Use of this compound as an internal standard for accurate quantification. medchemexpress.comcaymanchem.comApplication in metabolic fate studies, drug-protein interaction analysis, and rapid drug susceptibility testing. nih.gov

Potential for Broader Application in Veterinary Drug Discovery and Development Research

The precise quantification enabled by this compound is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are cornerstones of drug discovery and development. nih.gov These studies determine how an animal's body affects the drug and how the drug affects the body (and the targeted pathogens), respectively.

The use of this compound as an internal standard ensures the high accuracy of PK data, which is crucial for establishing effective treatment protocols and understanding a drug's behavior. nih.gov Future research will likely see this compound used more extensively in comparative pharmacology. For example, it can facilitate precise head-to-head comparisons of marbofloxacin's PK/PD profile against newer fluoroquinolones or other classes of antibiotics. mdpi.com Such studies are vital for positioning new drugs and optimizing combination therapies.

Moreover, this compound is an indispensable tool for investigating drug metabolism and tissue distribution. By enabling accurate measurement of the parent compound in various tissues and fluids, researchers can build comprehensive models of how marbofloxacin is absorbed, distributed, metabolized, and excreted (ADME). This is particularly important for specialty species or in complex disease models where drug behavior may be unpredictable.

Research AreaRole of this compoundFuture Application
Pharmacokinetics (PK) Provides accurate quantification for determining drug concentration in plasma over time. nih.govRefining PK models in special animal populations; supporting development of novel drug delivery systems.
Pharmacodynamics (PD) Links drug concentration to its therapeutic effect (e.g., bacterial killing). nih.govInvestigating concentration-dependent killing kinetics against resistant bacterial strains. mdpi.com
Comparative Pharmacology Enables precise, parallel comparison of marbofloxacin with other antimicrobial agents. mdpi.comEvaluating synergistic effects in combination therapies; assessing new antibiotic candidates.
Metabolism Studies Serves as a stable, non-radioactive tracer and standard for identifying and quantifying metabolites.Elucidating complete metabolic pathways to understand drug-drug interactions and host-specific effects.

Integration with Multi-Omics Approaches in Advanced Veterinary Pharmacology Studies

The field of veterinary medicine is increasingly adopting "multi-omics" approaches—such as proteomics, metabolomics, and lipidomics—to gain a holistic understanding of disease and drug response. nih.gov This systems-biology approach involves the simultaneous analysis of thousands of molecules to uncover complex biological pathways. nih.gov

In this context, this compound has a vital emerging role. Advanced veterinary pharmacology studies will aim to understand how marbofloxacin impacts the global proteome or metabolome of the host animal or the target pathogen. In such studies, which typically rely on mass spectrometry, the ability to accurately quantify the drug (the "perturbing agent") within the complex biological sample is critical for interpreting the omics data.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Marbofloxacin-d8 in complex biological matrices?

  • Methodological Answer :

  • Use liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) with deuterated internal standards for enhanced specificity. Validate the method by assessing linearity (e.g., R² > 0.99), limit of detection (LOD), and recovery rates (85–115%) across replicates .
  • For complex matrices (e.g., plasma, tissue), employ molecularly imprinted polymers (MIPs) to improve selectivity and reduce matrix interference .
  • Include calibration curves with at least six concentration levels and three analytical runs to ensure reproducibility .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Test stability under short-term (room temperature, 24–72 hrs), long-term (-80°C, 6–12 months), and freeze-thaw cycles (3–5 cycles). Use LC-MS to monitor degradation products or isotopic impurity shifts .
  • Report stability as a percentage of initial concentration remaining, with deviations ≤15% considered acceptable. Include statistical comparisons (e.g., ANOVA) for inter-condition differences .

Q. What steps are critical for ensuring isotopic purity during the synthesis of this compound?

  • Methodological Answer :

  • Characterize synthetic batches using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation ≥98% .
  • Perform isotopic exchange experiments under acidic/basic conditions to identify labile hydrogen positions that may compromise purity. Optimize reaction parameters (e.g., temperature, solvent) to minimize exchange .

Advanced Research Questions

Q. How can researchers mitigate isotopic interference when using this compound as an internal standard in multi-analyte panels?

  • Methodological Answer :

  • Evaluate cross-talk between this compound and non-deuterated analogs via selective reaction monitoring (SRM) transitions. Adjust collision energy or use unique fragment ions to resolve overlaps .
  • Validate interference by spiking this compound into analyte-free matrices and quantifying false-positive signals. Accept thresholds should align with FDA/EMA guidelines (e.g., ≤20% of LLOQ) .

Q. What methodologies are appropriate for resolving contradictory data in this compound pharmacokinetic studies across different species?

  • Methodological Answer :

  • Conduct meta-analyses to identify species-specific factors (e.g., metabolic enzyme expression, protein binding). Use PBPK modeling to simulate interspecies differences in clearance and volume of distribution .
  • Apply sensitivity analysis to isolate confounding variables (e.g., diet, dosing regimen). Replicate studies under controlled conditions with standardized protocols .

Q. How should cross-species metabolic pathways of this compound be systematically compared to validate its applicability in translational research?

  • Methodological Answer :

  • Use in vitro hepatocyte models from multiple species (e.g., human, rat, canine) to profile phase I/II metabolites via LC-HRMS. Compare metabolic ratios (e.g., parent-to-metabolite) across species .
  • Validate findings with in vivo crossover studies , collecting plasma/tissue samples at timed intervals. Apply non-compartmental analysis to calculate AUC, Cmax, and half-life .

Methodological Considerations for Data Interpretation

  • Statistical Rigor : Avoid reliance on p-values alone; report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize findings .
  • Reproducibility : Document all equipment settings (e.g., column type, MS parameters) and raw data in supplementary materials to enable replication .
  • Ethical Reporting : Disclose potential conflicts (e.g., funding sources) and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.